Oleum
Overview
Description
Oleum, also known as fuming sulfuric acid, is a solution of sulfur trioxide in sulfuric acid. It is a highly reactive and corrosive substance, often used in various industrial processes. The term “this compound” is derived from the Latin word for oil, reflecting its oily appearance. This compound is typically described by the formula ( \text{H}_2\text{SO}_4 \cdot x \text{SO}_3 ), where ( x ) represents the molar free sulfur trioxide content .
Mechanism of Action
Target of Action
Oleum, also known as fuming sulfuric acid, is a solution of various compositions of sulfur trioxide in sulfuric acid . The primary targets of this compound are the tissues and cells that come into contact with it. Due to its highly corrosive nature, it can cause severe burns and injuries .
Mode of Action
This compound’s mode of action is primarily physical rather than biochemical. As a strong acid, it reacts exothermically with water and other bases. Upon contact with organic material (such as human tissue), it can cause dehydration and severe burns . It’s worth noting that this compound is used in various industrial processes, including the manufacture of detergents, dyes, and explosives .
Result of Action
The primary result of this compound’s action is tissue damage. This can range from mild irritation to severe chemical burns, depending on the concentration of the this compound and the duration of exposure . In addition to causing direct harm, this compound can also lead to secondary health effects such as respiratory distress if inhaled, or eye damage if it comes into contact with the eyes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity and potential for harm can be increased in the presence of water due to the exothermic reaction that occurs . Additionally, factors such as temperature and pressure could potentially impact the volatility of this compound, influencing its potential for inhalation exposure. It’s also worth noting that the use and storage of this compound are subject to strict safety regulations due to its hazardous nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleum is produced through the contact process, which involves the oxidation of sulfur to sulfur trioxide, followed by the dissolution of sulfur trioxide in concentrated sulfuric acid . The reaction conditions are carefully controlled to ensure the efficient production of this compound. The process can be summarized as follows:
Oxidation of Sulfur: Sulfur is burned in the presence of oxygen to form sulfur dioxide. [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]
Oxidation of Sulfur Dioxide: Sulfur dioxide is further oxidized to sulfur trioxide using a vanadium pentoxide catalyst. [ 2 \text{SO}_2 + \text{O}_2 \rightarrow 2 \text{SO}_3 ]
Formation of this compound: Sulfur trioxide is dissolved in concentrated sulfuric acid to form this compound. [ \text{SO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{S}_2\text{O}_7 ]
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using the contact process. The sulfur trioxide is absorbed in concentrated sulfuric acid to form this compound, which can then be diluted with water to produce additional concentrated sulfuric acid . This method is preferred due to its efficiency and ability to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oleum undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Hydration: When this compound comes into contact with water, it forms sulfuric acid. [ \text{H}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{H}_2\text{SO}_4 ]
Sulfonation: this compound is commonly used in sulfonation reactions to introduce sulfonic acid groups into organic compounds.
Common Reagents and Conditions
This compound is often used in conjunction with other reagents such as nitric acid for nitration reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound include sulfuric acid, sulfonic acids, and various nitrated organic compounds. These products are widely used in the chemical industry for the synthesis of dyes, detergents, and pharmaceuticals .
Scientific Research Applications
Oleum has numerous applications in scientific research, including:
Chemistry: this compound is used as a reagent in various chemical reactions, including sulfonation and nitration.
Biology: In biological research, this compound is used to prepare certain reagents and to modify biomolecules.
Medicine: this compound is used in the synthesis of pharmaceuticals and other medical compounds.
Comparison with Similar Compounds
Oleum is often compared with sulfuric acid due to their similar chemical compositions and applications. this compound is more reactive and contains a higher concentration of sulfur trioxide, making it more hazardous . Other similar compounds include:
Sulfuric Acid: A strong mineral acid with the formula ( \text{H}_2\text{SO}_4 ).
Disulfuric Acid:
This compound’s uniqueness lies in its high reactivity and ability to act as a powerful sulfonating agent, making it indispensable in various industrial and research applications .
Properties
IUPAC Name |
sulfuric acid;sulfur trioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.O3S/c1-5(2,3)4;1-4(2)3/h(H2,1,2,3,4); | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJUMGIHIZEPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.O=S(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SO4.SO3, H2SO4.O3S, H2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | SULFURIC ACID, FUMING | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | OLEUM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick fuming yellow liquid. Density 16.5 lb / gal. Very toxic by inhalation. Corrosive to metals and tissue, quickly causing severe burns. Used to make chemicals, dyes, explosives and in petroleum refining., Liquid, Colorless to brown, fuming, viscous, and hygroscopic liquid; [ICSC], COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | SULFURIC ACID, FUMING | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfuric acid, mixt. with sulfur trioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2227 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | OLEUM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible, reaction | |
Record name | OLEUM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.91 to 1.97 at 59 °F (USCG, 1999), 114.70 lb/cu ft, 15.33 lb/USA gal, Relative density (water = 1): 1.9 | |
Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |
Record name | SULFURIC ACID, FUMING | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |
Record name | Oleum | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |
Record name | OLEUM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3-3.3 | |
Record name | OLEUM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
approximately 20 kPa at 40 °C /50% SO3, wt % (% Oleum)/ | |
Details | Muller TL; Kirk-Othmer Encyclopedia of Chemical Technology. (2005). NY, NY: John Wiley & Sons; Sulfuric Acid and Sulfur Trioxide. Online Posting Date: May 19, 2006. | |
Record name | Oleum | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or slightly colored, viscous liquid, Heavy, oily liquid; colorless to dark brown depending on purity, Heavy, fuming, yellow liquid | |
CAS No. |
8014-95-7 | |
Record name | SULFURIC ACID, FUMING | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fuming sulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8014-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oleum | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008014957 | |
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Record name | Oleum | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/oleum-results-aegl-program | |
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Record name | Sulfuric acid, mixt. with sulfur trioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Sulfuric acid, mixt. with sulfur trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.872 | |
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Record name | Oleum | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | OLEUM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is oleum, and how is its strength typically expressed?
A1: this compound, also known as fuming sulfuric acid, is a solution of sulfur trioxide (SO3) dissolved in 100% sulfuric acid (H2SO4). Its strength is expressed as the weight percentage of free SO3. For instance, 30% this compound contains 30% SO3 and 70% H2SO4 by weight. []
Q2: What are the common industrial applications of this compound?
A2: this compound serves as a powerful sulfonating and sulfating agent in various industrial processes. It plays a crucial role in the production of detergents, dyes, explosives, and pharmaceuticals. []
Q3: How does the concentration of this compound impact its application in chemical synthesis?
A3: The concentration of this compound significantly influences its reactivity and selectivity in chemical reactions. For example, in the synthesis of 1,5-naphthalenedisulfonic acid, higher this compound concentrations led to decreased yields. Researchers found that using 30% this compound with 1,2-dichloroethane as a solvent yielded better results compared to using 20% this compound without a solvent. []
Q4: Can this compound be used to synthesize expanded graphite? If so, how does the process work?
A4: Yes, this compound facilitates a rapid expansion and exfoliation of graphite layers. Submerging graphite electrodes in this compound and applying an electric arc leads to significant expansion. This process offers a faster alternative to conventional methods that rely on prolonged swelling of graphite in concentrated sulfuric acid. []
Q5: How does this compound interact with water? Why is this interaction significant?
A5: this compound reacts violently with water, both in liquid and vapor phases. This reaction is highly exothermic, releasing significant heat. [, ] This exothermic reaction is critical in risk assessment and mitigation strategies for this compound spills, as the heat generated can impact the dispersion of the resulting sulfuric acid mist. []
Q6: What happens when this compound is spilled?
A6: this compound spills react immediately with any available water source – atmospheric moisture, concrete, soil, etc. – generating a fine mist of sulfuric acid that can disperse downwind. The rate of sulfur trioxide vaporization from the spill depends on various factors, including ambient conditions and the exothermic reaction with water. []
Q7: How is this compound used in the study of fullerenes and fulleranes?
A7: this compound's strong ionizing and oxidizing properties make it a suitable solvent for studying the radical cation spectra of fullerenes and fulleranes. When dissolved in this compound, fulleranes undergo dehydrogenation and oxidation, ultimately yielding the radical cations of pristine C60 and C70 fullerenes. []
Q8: Are there any medical applications for this compound-derived compounds?
A8: While this compound itself is not used directly in medical applications, compounds derived from reactions involving this compound can have therapeutic uses. For instance, this compound is used in the production of Pingyangmycin this compound Iodisatum Emulsion, which has shown promise in treating cavernous hemangiomas in the maxillofacial region. []
Q9: What safety precautions are crucial when handling this compound?
A9: Handling this compound necessitates strict safety measures due to its highly corrosive nature. Personal protective equipment, including gloves, goggles, and respirators, is essential. Storage should be in well-ventilated areas, away from incompatible materials like water and organic compounds. Spill kits designed for highly corrosive liquids should be readily available.
Q10: How does the chemical structure of compounds relate to their activity when using this compound in their synthesis?
A10: Understanding the structure-activity relationship (SAR) is essential when using this compound in synthesis. For example, in electrophilic aromatic substitution reactions, the position and nature of substituents on the aromatic ring influence the reaction rate and regioselectivity. []
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